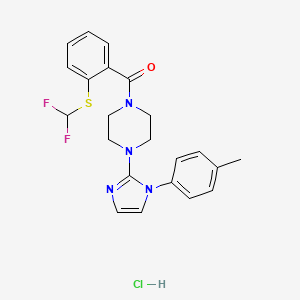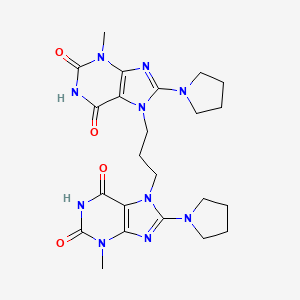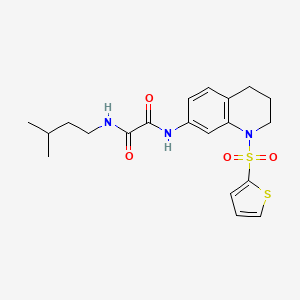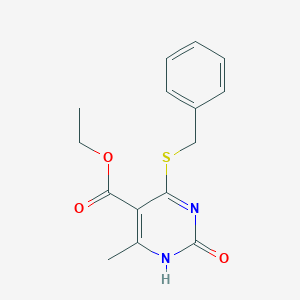
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (AIPPO) is a laboratory reagent used in organic synthesis and scientific research. It is a versatile reagent with a wide range of applications, including in the synthesis of biologically active compounds, the development of analytical methods, and the production of pharmaceuticals. AIPPO has been studied extensively in the past few decades, and its mechanism of action and biochemical and physiological effects have been elucidated.
科学的研究の応用
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol has been used in numerous scientific research applications, including the synthesis of biologically active compounds, the development of analytical methods, and the production of pharmaceuticals. This compound has been used in the synthesis of numerous biologically active compounds, such as antibiotics, anti-cancer agents, and antiviral agents. It has also been used to develop analytical methods for the determination of small molecules and to produce pharmaceuticals, such as antifungal and anti-inflammatory agents.
作用機序
The mechanism of action of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is not fully understood, but it is believed to involve the formation of a reactive intermediate, which then reacts with other molecules in the reaction mixture. This intermediate is believed to be an ether, which is formed when the alkoxide reacts with the halogenated phenol in the Williamson ether synthesis. The intermediate then reacts with other molecules in the reaction mixture, forming the desired product.
Biochemical and Physiological Effects
This compound has been studied extensively in the past few decades, and its biochemical and physiological effects have been elucidated. This compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have an inhibitory effect on the growth of bacterial and fungal cells. Additionally, this compound has been shown to have a protective effect on the cardiovascular system, as well as a protective effect on the liver and kidneys.
実験室実験の利点と制限
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications. Additionally, it has a low toxicity, making it safe to use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. It is relatively unstable and must be stored in a cool, dry place. Additionally, it is difficult to purify and can be difficult to work with.
将来の方向性
There are several potential future directions for 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol research. One potential direction is the development of new synthesis methods for this compound, such as the use of renewable resources and green chemistry techniques. Additionally, research could be conducted on the biological and physiological effects of this compound, such as its effects on the cardiovascular system, the immune system, and the nervous system. Finally, research could be conducted on the use of this compound in the production of pharmaceuticals and other biologically active compounds.
合成法
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol can be synthesized through a variety of methods, including the Williamson ether synthesis, the oxazolone synthesis, and the microwave-assisted synthesis. The Williamson ether synthesis involves the reaction of an alkoxide with a halogenated phenol, while the oxazolone synthesis involves the reaction of an aldehyde or ketone with an isocyanate. The microwave-assisted synthesis is a relatively new method that involves the reaction of a phenol with an alkyl halide in the presence of a microwave-activated catalyst. All of these methods are efficient and yield good yields of this compound.
特性
IUPAC Name |
1-amino-3-(2-propan-2-ylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)11-5-3-4-6-12(11)15-8-10(14)7-13/h3-6,9-10,14H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGYZZYUTJWRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2962547.png)




![(2,4-Dimethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2962555.png)





![5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B2962567.png)
![Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2962568.png)